molecular formula C10H10Cl2N2O2 B386031 Ethyl chloro[(2-chlorophenyl)hydrazono]acetate CAS No. 28317-49-9

Ethyl chloro[(2-chlorophenyl)hydrazono]acetate

Cat. No. B386031
CAS RN: 28317-49-9
M. Wt: 261.1g/mol
InChI Key: LTPRVINQSYJPIR-ZROIWOOFSA-N
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Description

Ethyl chloro[(2-chlorophenyl)hydrazono]acetate is a chemical compound with the molecular formula C9H9Cl2N2O2. It is commonly known as ethyl 2-chloro-2-[[(2-chlorophenyl)hydrazono]acetyl]acetate. This compound has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

  • Sensor Development : Hydrazones like Ethyl chloro[(2-chlorophenyl)hydrazono]acetate have been synthesized and explored as colorimetric sensors for selective detection of ions such as acetate. These sensors change color in response to ion interactions, indicating potential applications in environmental monitoring and diagnostics (Gupta et al., 2014).

  • Antimicrobial and Antifungal Agents : Compounds synthesized from hydrazones have demonstrated antimicrobial and antifungal activities. This suggests their potential use in developing new antimicrobial drugs or agricultural treatments (Sah et al., 2014).

  • Dyeing Applications : Certain derivatives of Ethyl chloro[(2-chlorophenyl)hydrazono]acetate have been used in the synthesis of dyes for polyester fibers. This application is particularly relevant in the textile industry (Khalifa et al., 2012).

  • Corrosion Inhibitors : In the field of material science, hydrazones and their derivatives have been studied as corrosion inhibitors for metals like copper, suggesting their usefulness in protecting materials from environmental degradation (Zarrouk et al., 2014).

  • Agricultural Applications : Research has shown that certain compounds similar to Ethyl chloro[(2-chlorophenyl)hydrazono]acetate can stimulate branching in deciduous tree fruit nursery stock, indicating potential use in agricultural practices to enhance plant growth (Larsen, 1979).

  • Biological Studies : Some hydrazone compounds are used in biological studies, including molecular docking assessments for applications in cancer research and viral resistance, such as COVID-19 (Refat et al., 2021).

  • Cancer Research : There is ongoing research into the use of hydrazones and their derivatives in developing new anticancer drugs, highlighting their potential therapeutic applications (Desai et al., 2007).

  • Chemical Synthesis : Hydrazones like Ethyl chloro[(2-chlorophenyl)hydrazono]acetate are used in various chemical syntheses, demonstrating their versatility as chemical intermediates (Matiichuk et al., 2008).

  • Structural Studies : X-ray diffraction and other structural studies of hydrazone compounds provide valuable insights into their molecular structure, which is crucial for understanding their properties and potential applications (Wang et al., 2016).

properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(2-chlorophenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-6-4-3-5-7(8)11/h3-6,13H,2H2,1H3/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPRVINQSYJPIR-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=CC=C1Cl)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl chloro[(2-chlorophenyl)hydrazono]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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